![molecular formula C12H18NO4- B14078652 (2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 83548-48-5](/img/structure/B14078652.png)
(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the oxidation of a pyrrole ring to form pyrrole-2,5-dicarboxylic acid, followed by esterification with 1,1-dimethylethyl and 2-ethyl groups . The reaction conditions typically include the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired ester.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be compared with other similar compounds, such as:
1H-Pyrrole-1,3-dicarboxylic acid, 4-amino-2,5-dihydro-, 1-(1,1-dimethylethyl)3-ethyl ester: This compound has a similar pyrrole ring structure but with different functional groups, leading to distinct chemical and biological properties.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives: These compounds have phenyl substitutions on the pyrrole ring, which can influence their reactivity and applications.
The uniqueness of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- lies in its specific ester groups and the resulting chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83548-48-5 |
|---|---|
Molekularformel |
C12H18NO4- |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
(2S)-1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1 |
InChI-Schlüssel |
HCGOUYLOKIXWOV-VIFPVBQESA-M |
Isomerische SMILES |
CC(C)(C)CCOC(=O)N1CC=C[C@H]1C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



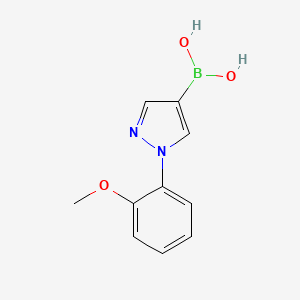
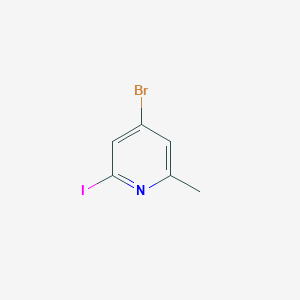
![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)

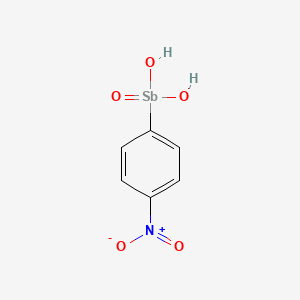

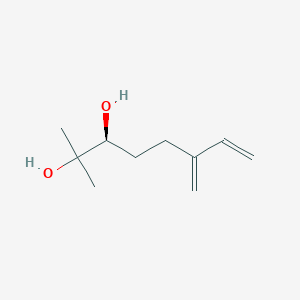
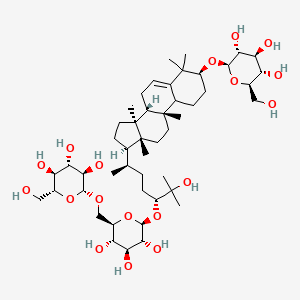
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
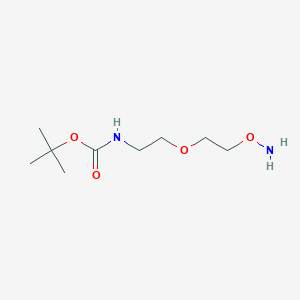
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
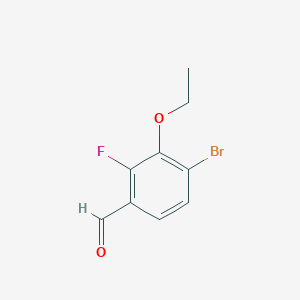
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
